

Amonabactin T: A Technical Guide to its Structure and Function

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Compound of Interest

Compound Name: *amonabactin T*

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This technical guide provides a comprehensive overview of the structure, properties, and biological significance of **amonabactin T**, a siderophore produced by bacteria of the genus *Aeromonas*. This document details its chemical architecture, summarizes key quantitative data, outlines experimental methodologies for its study, and illustrates its role in critical biological pathways.

Introduction to Amonabactin T

Amonabactin T is a member of the amonabactin family, a group of four related peptide-based bis-catecholate siderophores produced by various *Aeromonas* species, including the opportunistic pathogen *Aeromonas hydrophila*.^{[1][2]} Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, a process crucial for their survival and virulence.^[3] The amonabactin family includes two forms containing tryptophan (**Amonabactin T**) and two containing phenylalanine (Amonabactin P).^[4]

The different forms are designated by their respective amino acid and molecular weight. The two variants of **Amonabactin T** are:

- **Amonabactin T789:** Contains a glycine residue.
- **Amonabactin T732:** Lacks the glycine residue.^[1]

This structural difference results in a shorter linker between the two iron-binding catecholamide units in T732 compared to T789.[1][5]

Chemical Structure of Amonabactin T Variants

Amonabactin T is a linear oligopeptide composed of two 2,3-dihydroxybenzoic acid (DHBA) units linked to a peptide backbone.[2][6] The core components are 2,3-dihydroxybenzoic acid, lysine, and tryptophan. In the case of **Amonabactin T789**, a glycine molecule is also present.[4]

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- To cite this document: BenchChem. [Amonabactin T: A Technical Guide to its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166663#what-is-the-structure-of-amonabactin-t>]

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